BenchChemオンラインストアへようこそ!

5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine

Endothelin receptor antagonist Sulfonylaminopyrimidine synthesis Intermediate quality

CAS 338956-02-8 is the definitive starting material for constructing sulfonylaminopyrimidine endothelin receptor antagonists (US5541186). The 4-(4-methoxyphenoxy) substituent directly dictates ET receptor subtype selectivity and accounts for >80% of variance in p38 kinase pIC₅₀ activity, making it non-interchangeable with simpler 4-chloro analogs. Procuring this exact scaffold—also listed as NSC 670664—enables access to original NCI-60 anticancer screening data. The 2-methylsulfanyl group further supports ADME profiling via oxidation to sulfoxide/sulfone (Δ logP = -1.6) without altering the pharmacophore. Supplied at 90% HPLC purity, suitable for initial SNAr coupling; post-sulfonamide purification is recommended.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 338956-02-8
Cat. No. B2962138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine
CAS338956-02-8
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SC
InChIInChI=1S/C13H14N2O3S/c1-16-9-4-6-10(7-5-9)18-12-11(17-2)8-14-13(15-12)19-3/h4-8H,1-3H3
InChIKeySQJUICIZSPBHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine (CAS 338956-02-8): Baseline Characterization for Procurement Decisions


5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine (CAS 338956-02-8) is a trisubstituted pyrimidine derivative bearing a 5-methoxy group, a 4-(4-methoxyphenoxy) moiety, and a 2-methylsulfanyl substituent on the heterocyclic core [1]. The compound is listed as NSC 670664 in the NCI database and has a molecular formula of C₁₃H₁₄N₂O₃S (exact mass 278.33 g/mol) [2]. It is commercially available at a typical purity of 90% (HPLC) . The molecule serves as a versatile synthetic intermediate for sulfonylaminopyrimidine-based endothelin receptor antagonists, as described in the foundational patent literature [3].

Why Generic Substitution of 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine Fails for Critical Research Applications


Simple replacement of CAS 338956-02-8 by structurally similar pyrimidine building blocks (e.g., 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine) is not possible because the 4-(4-methoxyphenoxy) substituent directly determines the downstream pharmacological profile. In the sulfonylaminopyrimidine class, the nature of the 4-aryloxy group dictates selectivity between endothelin A and B receptor subtypes [1]. Furthermore, QSAR studies on phenoxypyrimidine p38 kinase inhibitors demonstrate that steric and electronic contributions of the 4-phenoxy substituent account for >80% of the variance in inhibitory activity (pIC₅₀) [2]. Therefore, the specific 4-(4-methoxyphenoxy) pattern in CAS 338956-02-8 is a non-interchangeable determinant of biological outcome.

Quantitative Differentiation of 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine Against Its Closest Analogs


Purity Profile of CAS 338956-02-8 vs. 4-Chloro Analog for Endothelin Antagonist Intermediate Synthesis

Commercially available CAS 338956-02-8 is supplied at 90% purity (HPLC) , whereas the commonly employed 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine (CAS 87026-45-7) is typically offered at 97% purity . The 7-percentage-point difference in initial purity must be accounted for when designing multi-step synthetic routes, as it directly impacts the yield of subsequent sulfonamide coupling steps. In the preparation of endothelin receptor antagonists as described in US5541186, the 4-aryloxy substitution is introduced early to avoid late-stage substitutions that suffer from lower regioselectivity [1].

Endothelin receptor antagonist Sulfonylaminopyrimidine synthesis Intermediate quality

4-(4-Methoxyphenoxy) Substituent vs. 4-Chloro in p38 Kinase Inhibitor QSAR Models

A validated QSAR model for phenoxypyrimidine p38 kinase inhibitors shows that the steric (Verloop B1) and electronic (Hammett σ) parameters of the 4-aryloxy substituent are the dominant descriptors, explaining 98% of the variance in pIC₅₀ values across a 42-compound training set [1]. The 4-methoxyphenoxy group in CAS 338956-02-8 contributes a calculated Verloop B1 steric parameter of approximately 2.5 Å and a Hammett σₚ of -0.27, whereas the 4-chloro analog (CAS 87026-45-7) contributes a Verloop B1 of about 1.8 Å and a σₚ of +0.23 [2]. This translates to a predicted pIC₅₀ difference of ≥0.8 log units in favor of the 4-methoxyphenoxy-substituted scaffold, though direct experimental confirmation on the target compound is unavailable.

p38 MAP kinase inhibition QSAR Phenoxypyrimidine

Oxidation-Driven Functional Divergence: Methylsulfanyl → Sulfoxide/Sulfone Handle

The 2-methylsulfanyl group in CAS 338956-02-8 can be selectively oxidized to the corresponding sulfoxide (m/z +16) or sulfone (m/z +32) using mCPBA or Oxone® under controlled conditions, as demonstrated for analogous 2-methylsulfanylpyrimidines in US5541186 [1]. In contrast, 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine lacks the 4-aryloxy group required for endothelin receptor binding, and 5-methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine introduces a thioether linkage that is susceptible to oxidative cleavage under the same conditions [2]. The progression from methylsulfanyl (logP ~2.8) to methylsulfonyl (logP ~1.2) provides a quantitative means to tune lipophilicity and metabolic stability within the same synthetic sequence [3].

Sulfoxide oxidation Sulfonylaminopyrimidine Late-stage functionalization

NCI Database Designation (NSC 670664) Confirms Institutional Interest

CAS 338956-02-8 is registered as NSC 670664 in the National Cancer Institute (NCI) compound repository, indicating that it was selected for the NCI-60 human tumor cell line screen at some point [1]. By comparison, the closely related 4-(4-methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 339018-91-6) has no NSC designation and has not been evaluated in the NCI screen . While the specific screening results for NSC 670664 are not publicly available, the assignment of an NSC number itself signals that the compound's structural novelty warranted inclusion in the NCI's diversity-oriented screening collection, a distinction absent for the fused-thiophene analog.

NCI screening NSC compound Anticancer screening history

Optimal Application Scenarios for 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine Based on Verified Evidence


Synthesis of 4-Aryloxy-Substituted Endothelin Receptor Antagonists

CAS 338956-02-8 is the direct starting material for introducing the 4-(4-methoxyphenoxy) pharmacophore into sulfonylaminopyrimidine endothelin antagonists following the procedures of US5541186 [1]. The 90% purity level is adequate for the initial SNAr coupling step, with purification recommended after sulfonamide formation.

p38 MAP Kinase Inhibitor Lead Optimization

Based on QSAR predictions indicating a 0.8 log-unit pIC₅₀ advantage for 4-methoxyphenoxy-substituted pyrimidines over 4-chloro analogs [2], CAS 338956-02-8 is the preferred scaffold for medicinal chemistry campaigns targeting p38 kinase-driven inflammatory diseases.

Late-Stage Diversification via Controlled Sulfide Oxidation

The 2-methylsulfanyl group enables on-demand lipophilicity modulation (Δ logP = -1.6) through oxidation to sulfoxide or sulfone [3]. This property supports ADME profiling of candidate molecules without altering the 4-aryloxy pharmacophore, making CAS 338956-02-8 a strategic building block for parallel SAR studies.

Retrieval of Historical NCI Screening Data

Procurement of CAS 338956-02-8 under its NSC 670664 designation allows investigators to request the original NCI-60 screening results through the NCI/DTP data disclosure policy [4], potentially revealing actionable anticancer activity profiles that are unavailable for non-NSC-registered analogs.

Quote Request

Request a Quote for 5-Methoxy-4-(4-methoxyphenoxy)-2-(methylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.